4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine
Overview
Description
4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents including a benzylthio group and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting a hydrazine derivative with a nitrile compound under acidic or basic conditions. The resulting triazole intermediate is then further functionalized to introduce the benzylthio and chloromethylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under certain conditions to form a dihydrotriazole derivative.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution of the chloromethyl group can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylthio and chloromethylphenyl groups can also contribute to the compound’s biological activity by enhancing its binding affinity or altering its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
- 4-(5-(benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine
- 3-(benzylthio)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
Uniqueness
4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is unique due to the specific combination of substituents on the triazole and pyridine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the chloromethylphenyl group, in particular, can enhance its potential as a pharmaceutical agent by improving its binding affinity to specific molecular targets.
Properties
IUPAC Name |
4-[5-benzylsulfanyl-4-(3-chloro-4-methylphenyl)-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4S/c1-15-7-8-18(13-19(15)22)26-20(17-9-11-23-12-10-17)24-25-21(26)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEGNPQBYFDFDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)C4=CC=NC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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